Synthesis of Tricyclo[2.2.1.02,6]heptan-3-amine Hydrochloride: An In-depth Technical Guide
Synthesis of Tricyclo[2.2.1.02,6]heptan-3-amine Hydrochloride: An In-depth Technical Guide
Introduction
The tricyclo[2.2.1.02,6]heptane, or nortricyclane, core is a rigid, strained, three-dimensional scaffold that has garnered significant interest in the fields of medicinal chemistry and materials science. Its unique conformational constraints and lipophilic nature make it an attractive building block for the design of novel therapeutic agents and functional materials. The introduction of an amine functionality at the C-3 position of this scaffold yields Tricyclo[2.2.1.02,6]heptan-3-amine, a valuable intermediate for the synthesis of a diverse array of compounds with potential biological activity.[1][2] This in-depth technical guide provides a comprehensive overview of the synthesis of Tricyclo[2.2.1.02,6]heptan-3-amine hydrochloride, offering detailed, field-proven protocols and insights into the underlying chemical principles.
Retrosynthetic Analysis
A logical retrosynthetic approach to Tricyclo[2.2.1.02,6]heptan-3-amine hydrochloride begins with the disconnection of the hydrochloride salt to the free amine. The primary amine can be envisioned as arising from the reduction of a suitable precursor, such as an oxime, or through the direct reductive amination of a ketone. This leads back to the key synthetic intermediate, Tricyclo[2.2.1.02,6]heptan-3-one, also known as nortricyclanone.
Caption: Retrosynthetic analysis of the target molecule.
Synthesis of the Key Intermediate: Tricyclo[2.2.1.02,6]heptan-3-one
The synthesis of the pivotal precursor, Tricyclo[2.2.1.02,6]heptan-3-one (CAS 695-05-6), can be accomplished through various reported methods.[3][4] One notable approach involves the bicycloannulation of cyclopentenones with nitro-olefins.[5] This method offers a one-step synthesis to the tricyclic ketone, demonstrating its synthetic utility.[5] For the purposes of this guide, we will assume the availability of this key intermediate.
Conversion of the Ketone to the Amine: Two Proven Methodologies
The transformation of Tricyclo[2.2.1.02,6]heptan-3-one to the corresponding primary amine is the cornerstone of this synthesis. We present two robust and well-established methods to achieve this conversion.
Method A: Direct Reductive Amination
Reductive amination is a highly efficient and atom-economical method for the synthesis of amines from carbonyl compounds. This one-pot reaction involves the initial formation of an imine or enamine intermediate, which is then reduced in situ to the desired amine.
Causality Behind Experimental Choices: The choice of a bimetallic catalyst system, such as Rh-Ni on a silica support, can offer enhanced catalytic efficiency and selectivity towards the primary amine, minimizing the formation of secondary or tertiary amine byproducts.[6] The reaction conditions, including temperature and pressure of ammonia and hydrogen, are optimized to favor the formation and subsequent reduction of the imine intermediate.
Experimental Protocol: Reductive Amination
Caption: Workflow for the reductive amination protocol.
| Reagent/Parameter | Value | Notes |
| Tricyclo[2.2.1.02,6]heptan-3-one | 1.0 eq | |
| Solvent | Cyclohexane | Anhydrous |
| Catalyst | Rh-Ni/SiO2 | 5 mol% Rh loading |
| Ammonia (NH3) Pressure | 4 bar | |
| Hydrogen (H2) Pressure | 2 bar | |
| Temperature | 100 °C | |
| Reaction Time | 12-24 h | Monitor by GC-MS |
Step-by-Step Methodology:
-
Reactor Preparation: A high-pressure batch reactor is thoroughly dried and purged with an inert gas, such as argon or nitrogen.
-
Charging the Reactor: The reactor is charged with Tricyclo[2.2.1.02,6]heptan-3-one, anhydrous cyclohexane, and the Rh-Ni/SiO2 catalyst.
-
Sealing and Pressurization: The reactor is sealed, and the atmosphere is replaced with ammonia gas to a pressure of 4 bar, followed by the introduction of hydrogen gas to a total pressure of 6 bar.
-
Reaction: The reaction mixture is heated to 100 °C with vigorous stirring. The progress of the reaction is monitored by periodically taking aliquots and analyzing them by GC-MS.
-
Work-up: Upon completion, the reactor is cooled to room temperature, and the excess gas pressure is carefully vented. The catalyst is removed by filtration through a pad of Celite.
-
Isolation and Purification: The filtrate is concentrated under reduced pressure to afford the crude Tricyclo[2.2.1.02,6]heptan-3-amine. The product can be further purified by column chromatography on silica gel.
Method B: Via Oxime Formation and Subsequent Reduction
This two-step approach provides a reliable alternative to direct reductive amination. The ketone is first converted to its corresponding oxime, which is then reduced to the primary amine.
Causality Behind Experimental Choices: The formation of the oxime is a robust and high-yielding reaction. The choice of reducing agent for the oxime is critical. A strong reducing agent like lithium aluminum hydride (LiAlH4) is typically employed to ensure complete reduction to the amine. The use of an anhydrous ethereal solvent is necessary due to the reactivity of LiAlH4 with protic solvents.
Experimental Protocol: Oxime Formation and Reduction
Caption: Workflow for the two-step oximation and reduction protocol.
Step 1: Synthesis of Tricyclo[2.2.1.02,6]heptan-3-one Oxime [7][8]
| Reagent/Parameter | Value | Notes |
| Tricyclo[2.2.1.02,6]heptan-3-one | 1.0 eq | |
| Hydroxylamine hydrochloride | 1.5 eq | |
| Sodium acetate | 1.3 eq | |
| Solvent | Ethanol/Water | 2:3 v/v |
| Temperature | Reflux | |
| Reaction Time | 4-8 h | Monitor by TLC |
Step-by-Step Methodology:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve Tricyclo[2.2.1.02,6]heptan-3-one in a mixture of ethanol and water.
-
Addition of Reagents: To the stirred solution, add hydroxylamine hydrochloride and sodium acetate.
-
Reaction: Heat the mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up: After completion, cool the reaction mixture to room temperature and remove the ethanol under reduced pressure. Extract the aqueous residue with diethyl ether.
-
Isolation and Purification: Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate to yield the crude oxime. The product can be purified by recrystallization from a suitable solvent system, such as ethanol-water.
Step 2: Reduction of Tricyclo[2.2.1.02,6]heptan-3-one Oxime
| Reagent/Parameter | Value | Notes |
| Tricyclo[2.2.1.02,6]heptan-3-one Oxime | 1.0 eq | |
| Lithium aluminum hydride (LiAlH4) | 2.0 eq | |
| Solvent | Tetrahydrofuran (THF) | Anhydrous |
| Temperature | Reflux | |
| Reaction Time | 6-12 h | Monitor by TLC |
Step-by-Step Methodology:
-
Reaction Setup: In a flame-dried, three-necked flask under an inert atmosphere, prepare a suspension of lithium aluminum hydride in anhydrous THF.
-
Addition of Oxime: Add a solution of the oxime in anhydrous THF dropwise to the LiAlH4 suspension at 0 °C.
-
Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux. Monitor the reaction by TLC.
-
Quenching: Upon completion, cool the reaction to 0 °C and carefully quench the excess LiAlH4 by the sequential dropwise addition of water, followed by 15% aqueous sodium hydroxide, and then more water (Fieser work-up).
-
Isolation: Stir the resulting granular precipitate for 30 minutes, then filter and wash thoroughly with THF.
-
Purification: Combine the filtrate and washings, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford the crude Tricyclo[2.2.1.02,6]heptan-3-amine.
Formation of the Hydrochloride Salt
The final step in the synthesis is the conversion of the free amine to its hydrochloride salt, which often improves its stability and handling properties.[9]
Experimental Protocol: Hydrochloride Salt Formation
| Reagent/Parameter | Value | Notes |
| Tricyclo[2.2.1.02,6]heptan-3-amine | 1.0 eq | |
| Hydrochloric acid | Stoichiometric | In diethyl ether or isopropanol |
| Solvent | Diethyl ether or Isopropanol | Anhydrous |
| Temperature | 0 °C to room temperature |
Step-by-Step Methodology:
-
Dissolution: Dissolve the purified Tricyclo[2.2.1.02,6]heptan-3-amine in a minimal amount of anhydrous diethyl ether or isopropanol.
-
Acidification: Cool the solution in an ice bath and add a stoichiometric amount of a solution of hydrochloric acid in diethyl ether or isopropanol dropwise with stirring.
-
Precipitation: The hydrochloride salt will precipitate out of the solution. Continue stirring for an additional 30 minutes.
-
Isolation: Collect the solid precipitate by vacuum filtration, wash with cold anhydrous diethyl ether, and dry under vacuum to yield Tricyclo[2.2.1.02,6]heptan-3-amine hydrochloride as a crystalline solid.
Purification and Characterization
Purification: The final product can be purified by recrystallization from a suitable solvent system, such as ethanol/diethyl ether, to obtain a high-purity material.
Characterization: The identity and purity of the synthesized Tricyclo[2.2.1.02,6]heptan-3-amine hydrochloride should be confirmed by a combination of spectroscopic and analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (1H and 13C): To confirm the carbon-hydrogen framework and the successful formation of the amine.
-
Infrared (IR) Spectroscopy: To identify the characteristic N-H stretching vibrations of the ammonium salt.
-
Mass Spectrometry (MS): To determine the molecular weight of the free amine and confirm its elemental composition.
-
Melting Point Analysis: To assess the purity of the final product.
The expected molecular formula for the hydrochloride salt is C7H12ClN, and the molecular weight is 145.63 g/mol .[9]
Safety Considerations
-
Lithium Aluminum Hydride (LiAlH4): This reagent is highly reactive and pyrophoric. It reacts violently with water and other protic solvents. Handle only in a dry, inert atmosphere and use appropriate personal protective equipment (PPE), including a flame-retardant lab coat, safety glasses, and gloves.
-
Ammonia (NH3): Ammonia is a corrosive and toxic gas. Handle only in a well-ventilated fume hood.
-
Hydrogen (H2): Hydrogen is a highly flammable gas. Ensure that the reaction setup is free from leaks and that there are no ignition sources in the vicinity.
-
General Precautions: Always wear appropriate PPE, including safety glasses, a lab coat, and gloves, when handling any chemicals. Perform all reactions in a well-ventilated fume hood.
Conclusion
This technical guide has outlined two reliable and effective synthetic routes for the preparation of Tricyclo[2.2.1.02,6]heptan-3-amine hydrochloride from the corresponding ketone. The direct reductive amination offers an efficient one-pot conversion, while the two-step oximation and reduction pathway provides a robust alternative. The choice of method will depend on the available equipment and the desired scale of the synthesis. The successful synthesis and characterization of this valuable building block will enable further exploration of the chemical space around the nortricyclane scaffold for applications in drug discovery and development.
References
-
Ranganathan, D., Ranganathan, S., & Bamezai, S. (n.d.). Nitro-olefin bicycloannulation: one-step synthesis of tricyclo[3.2.1.02,7]octan-6-ones from cyclohexenones and of tricyclo[2.2.1.02,6]heptan-3-ones from cyclopentenones. ResearchGate. Retrieved from [Link]
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Tricyclo[2.2.1.0(2,6)]heptan-3-one, oxime. (n.d.). PubChem. Retrieved from [Link]
-
Tricyclo[2.2.1.0²,⁶]heptan-3-yl 2-amino-3-{bicyclo[1.1.1]pentan-1-yl}propanoate. (n.d.). Chemspace. Retrieved from [Link]
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Preparation of N-(1,7,7-Trimethylbicyclo[2.2.1]heptan-2-ylidene)nitramide. (2018). Organic Syntheses, 95, 192-204. Retrieved from [Link]
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Reductive Amination of Cyclohexanone via Bimetallic Rh-Ni Catalysts: A Pathway to Improved Catalytic Efficiency. (2023). MDPI. Retrieved from [Link]
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